molecular formula C5H8BrN3 B1289728 (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 926921-71-3

(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No. B1289728
CAS RN: 926921-71-3
M. Wt: 190.04 g/mol
InChI Key: MQRWZRWVHPJPON-UHFFFAOYSA-N
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Description

“(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine” is a chemical compound used as a pharmaceutical intermediate . It has a molecular weight of 190.04 .


Molecular Structure Analysis

The InChI code for “(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine” is 1S/C5H8BrN3/c1-9-3-4 (6)5 (2-7)8-9/h3H,2,7H2,1H3 . This indicates the presence of 5 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule.

It has a storage temperature of 4 degrees Celsius . The compound has a refractive index of n20/D 1.531 , a boiling point of 185-188 °C/760 mmHg , and a density of 1.558 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Antileishmanial and Antimalarial Agents

This compound serves as a precursor in the synthesis of pyrazole derivatives with potent antileishmanial and antimalarial activities . These derivatives have been evaluated against Leishmania aethiopica and Plasmodium berghei, showing significant promise as pharmacophores for the development of new treatments for these diseases.

Development of Hexacoordinate Complexes

(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is utilized in the preparation of solid hexacoordinate complexes . These complexes are formed by reaction with dimethyl- and divinyl-tindichloride, which are of interest in coordination chemistry and materials science .

Pharmaceutical Synthesis

The compound is used in the synthesis of various pharmaceutical and biologically active compounds , including inhibitors that could have therapeutic potential in treating diseases .

Halogenated Heterocycles Research

As a halogenated heterocycle, (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine is significant in research focused on the properties and reactivity of such structures. This research has implications for the development of new materials and pharmaceuticals .

Biological Activity Studies

Pyrazole scaffolds, like the one present in this compound, are known for a range of biological properties. Studies have shown activities that are antibacterial , anti-inflammatory , anti-cancer , analgesic , anticonvulsant , anthelmintic , antioxidant , and herbicidal .

Chemical Education and Research

Due to its interesting chemical and physical properties, such as a high boiling point and density, this compound is also used in chemical education to demonstrate the synthesis and characterization of complex organic molecules .

Safety and Hazards

“(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the GHS05 pictogram, with the signal word “Danger”. Hazard statements include H315, H318, and H335 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine are currently unknown. The compound is a derivative of pyrazole, a class of compounds known to interact with various biological targets . .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is likely that this compound could influence multiple pathways

Pharmacokinetics

The compound is a liquid at room temperature with a boiling point of 185-188 °C/760 mmHg and a density of 1.558 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine’s action are currently unknown. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

properties

IUPAC Name

(4-bromo-1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRWZRWVHPJPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599123
Record name 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

926921-71-3
Record name 1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromo-1-methyl-1H-pyrazol-3-yl)methanamine
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